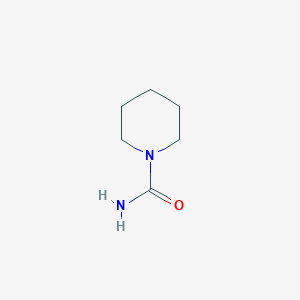

piperidine-1-carboxamide

概述

描述

piperidine-1-carboxamide is an organic compound with the molecular formula C₆H₁₂N₂O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions: piperidine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with urea in the presence of water. This reaction typically requires heating to facilitate the formation of the carboxamide group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

化学反应分析

Types of Reactions: piperidine-1-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the compound into various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

科学研究应用

Anticancer Applications

Piperidine-1-carboxamide and its derivatives have shown promising anticancer activity in various studies. The mechanisms through which these compounds exert their effects include:

- Inhibition of Cell Proliferation : Research indicates that this compound derivatives can inhibit the growth of several cancer cell lines, including breast cancer, colon cancer, and leukemia. The proposed mechanism involves the disruption of microtubule assembly, which is crucial for cell division .

- Regulation of Signaling Pathways : Piperidine derivatives have been shown to influence key signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt pathways. These interactions may lead to apoptosis in cancer cells and reduced tumor growth .

Case Study: Anticancer Activity

A study conducted on a specific derivative of this compound demonstrated significant cytotoxic effects against triple-negative breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Neuroprotective Effects

This compound has also been investigated for its potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Key findings include:

- Neuroprotection : Compounds containing the piperidine structure have been shown to protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegeneration.

- Modulation of Neurotransmitter Activity : Research suggests that these compounds can enhance neurotransmitter signaling, potentially improving cognitive function and memory retention in models of neurodegeneration.

Case Study: Neuroprotective Properties

In experimental models of Alzheimer's disease, piperidine derivatives were found to improve cognitive deficits by modulating acetylcholine levels and reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

Anti-inflammatory Properties

This compound exhibits anti-inflammatory properties that make it a candidate for treating inflammatory diseases:

- Reduction of Inflammatory Markers : Studies have indicated that piperidine derivatives can significantly reduce levels of pro-inflammatory cytokines in animal models of inflammation, suggesting their potential utility in conditions like arthritis and inflammatory bowel disease .

Case Study: Anti-inflammatory Effects

In a controlled study involving an animal model of arthritis, treatment with this compound resulted in decreased swelling and pain, along with lower levels of inflammatory markers such as IL-6 and TNF-alpha.

Synthetic Applications

Beyond its biological applications, this compound serves as an important intermediate in organic synthesis:

- Building Block for Drug Development : Its unique chemical structure allows it to be utilized as a precursor for synthesizing various pharmaceutical agents. This includes its role in the development of novel analgesics and anti-cancer drugs .

- Catalytic Applications : Piperidine derivatives are employed as catalysts in various organic reactions due to their ability to facilitate C–C bond formation efficiently .

Table 1: Summary of Applications

作用机制

The mechanism of action of piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, thereby affecting biological pathways. The exact mechanism can vary depending on the specific application and target .

相似化合物的比较

- 3-Piperidinecarboxamide

- 4-Piperidinecarboxamide

- Nipecotamide

Comparison: piperidine-1-carboxamide is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. Compared to its isomers, such as 3-Piperidinecarboxamide and 4-Piperidinecarboxamide, it may exhibit different chemical and biological properties .

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study and utilization in both research and industry.

生物活性

Piperidine-1-carboxamide and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a carboxamide functional group. This structure allows for various substitutions that can enhance its biological activity. For instance, derivatives such as N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)this compound have shown promising results in multiple studies, indicating that modifications to the piperidine structure can lead to significant pharmacological effects .

Pharmacological Activities

The biological activity of this compound derivatives spans several therapeutic areas:

1. Anticancer Activity

This compound derivatives have been investigated for their anticancer properties. Research indicates that compounds such as N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)this compound exhibit significant antiproliferative effects against various cancer cell lines, including leukemia and breast cancer. The mechanism of action is primarily through the inhibition of microtubule assembly, which is crucial for cell division .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | Leukemia | 0.174 | Microtubule assembly inhibition |

| Compound 2 | Breast Cancer | 3.0 | Tubulin inhibition |

| Compound 3 | Colon Cancer | TBD | TBD |

2. Neuroprotective Effects

Studies have also highlighted the potential of piperidine derivatives in neuroprotection, particularly in conditions like Alzheimer's and Parkinson's diseases. These compounds may modulate neurotransmitter activity and protect neurons from oxidative stress .

3. Anti-inflammatory Properties

This compound derivatives have demonstrated anti-inflammatory effects in animal models. They have been shown to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Microtubule Disruption : Certain derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Neurotransmitter Modulation : Compounds can influence neurotransmitter levels, potentially enhancing cognitive function or providing neuroprotection .

- Enzyme Inhibition : Piperidine derivatives have been shown to inhibit various enzymes, including kinases and proteases, which are crucial in cancer progression and inflammation .

Case Studies

Several case studies provide insight into the efficacy of this compound derivatives:

Case Study 1: ALK Inhibitor Development

A study identified a specific piperidine carboxamide as a novel inhibitor of anaplastic lymphoma kinase (ALK), with an IC50 value of 0.174 µM. The compound displayed selectivity over insulin-like growth factor receptor (IGF1R), indicating its potential as a targeted therapy for specific cancers .

Case Study 2: Tubulin Inhibition

Research on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides revealed their ability to act as tubulin inhibitors, confirmed through biochemical assays. These compounds showed significant antiproliferative activity against prostate cancer cell lines, suggesting their utility in cancer therapy .

属性

IUPAC Name |

piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPCTNUQYWIIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062220 | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-03-4 | |

| Record name | 1-Piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PIPERIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B92J0WM0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological targets of compounds containing the piperidine-1-carboxamide moiety?

A1: Compounds containing the this compound moiety have been explored for their interaction with various biological targets, including:

- Tankyrases []: These enzymes are involved in Wnt signaling, telomere maintenance, and mitosis regulation. Inhibition of tankyrases has potential therapeutic applications in cancer, multiple sclerosis, cardiovascular diseases, and inflammation.

- COX-2 and sEH []: Some this compound derivatives exhibit dual inhibitory activity against cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). These enzymes play roles in inflammation and blood pressure regulation, making such dual inhibitors potentially useful for treating inflammatory conditions and preventing blood pressure elevation.

- Calcitonin gene-related peptide (CGRP) receptors [, , ]: These receptors are implicated in migraine pathogenesis. this compound derivatives acting as CGRP receptor antagonists, such as BIBN4096BS (Olcegepant) [], have shown promise in treating migraine by blocking the actions of CGRP, a neuropeptide involved in pain signaling.

- Farnesyl protein transferase (FPTase) [, , ]: This enzyme is involved in the post-translational modification of proteins, including the Ras protein, which is frequently mutated in cancer. Inhibition of FPTase by this compound derivatives, such as SCH66336 [], can disrupt Ras signaling and inhibit tumor growth.

- Fatty acid amide hydrolase (FAAH) [, , , , ]: FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide. Inhibition of FAAH by this compound derivatives, such as PF-04457845 [], leads to increased anandamide levels and produces analgesic, anxiolytic, and anti-inflammatory effects.

Q2: How does the inhibition of Tankyrases by this compound derivatives impact cellular processes?

A2: this compound derivatives that inhibit Tankyrases interfere with the enzymes' ability to regulate various cellular processes []. This inhibition can lead to:

Q3: What are the potential therapeutic benefits of dual COX-2 and sEH inhibition by certain this compound derivatives?

A3: Dual inhibition of COX-2 and sEH by specific this compound derivatives presents potential advantages in treating inflammatory conditions []. This is because:

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H12N2O, and its molecular weight is 128.17 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A5: Various spectroscopic techniques are employed to characterize this compound derivatives, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy [, , ]: This technique provides information about the structure, dynamics, and interactions of molecules. Both 1H NMR and 13C NMR are commonly used.

- Fourier Transform Infrared (FTIR) Spectroscopy []: This technique identifies functional groups and chemical bonds present in a molecule by analyzing its absorption of infrared light.

- Mass Spectrometry [, , ]: This technique is used to determine the molecular weight and fragmentation patterns of molecules, providing insights into their structure and composition.

- X-ray Crystallography [, , ]: This technique allows the determination of the three-dimensional structure of molecules in their crystalline state, providing valuable information about their conformation and intermolecular interactions.

Q6: How does the substitution pattern on the piperidine ring influence the activity of this compound derivatives as FAAH inhibitors?

A6: The substitution pattern on the piperidine ring plays a crucial role in determining the potency and selectivity of this compound derivatives as FAAH inhibitors. For instance, the introduction of a bulky substituent, such as a quinolinylmethyl group, at the 4-position of the piperidine ring significantly enhances the inhibitory activity against FAAH. This observation is exemplified by the potent FAAH inhibitors PF-750 and PF-622, which exhibit remarkable selectivity for FAAH over other mammalian serine hydrolases [].

Q7: Can you provide an example of how structure-activity relationship studies have been used to improve the properties of this compound-based CGRP receptor antagonists?

A7: Initial CGRP receptor antagonists based on a (3R)-amino-(6S)-phenylcaprolactam core exhibited limitations such as modest potency and significant CYP3A4 inhibition []. Structure-activity relationship studies led to the discovery of MK-0974, which demonstrated improved properties:

Q8: What formulation strategies have been investigated to enhance the stability and solubility of this compound-based drugs?

A8: To address the challenges of stability and solubility often encountered with this compound-based drugs, researchers have explored various formulation strategies, including:

- Salt Formation []: Formulating telcagepant, a CGRP receptor antagonist, as its potassium salt significantly improved its aqueous solubility, enabling the development of solid dosage forms with enhanced stability and bioavailability.

- Amorphous Solid Dispersions []: Preparing amorphous solid dispersions of the potassium salt of telcagepant further enhanced its solubility and dissolution rate, leading to improved oral absorption and bioavailability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。